molecular formula C8H12N2 B1437641 (4,6-Dimethylpyridin-3-YL)methanamine CAS No. 98489-36-2

(4,6-Dimethylpyridin-3-YL)methanamine

Cat. No.: B1437641
CAS No.: 98489-36-2
M. Wt: 136.19 g/mol
InChI Key: DCSKAVJDRSTGDL-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions and a methanamine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyridin-3-YL)methanamine typically involves the alkylation of 4,6-dimethylpyridine with formaldehyde and subsequent reduction. One common method is the reductive amination of 4,6-dimethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities . Additionally, the methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethylpyridin-3-YL)methanamine is unique due to the presence of two methyl groups, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .

Properties

IUPAC Name

(4,6-dimethylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSKAVJDRSTGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30913255
Record name 1-(4,6-Dimethylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98489-36-2
Record name 1-(4,6-Dimethylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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